N-(2-(4-(2-(4-ethoxyphenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride
Description
This compound is a piperazine-derived benzodioxole carboxamide featuring a 4-ethoxyphenoxy acetyl substituent on the piperazine ring and a benzo[d][1,3]dioxole-5-carboxamide moiety linked via an ethyl chain. The hydrochloride salt enhances solubility, a critical factor for bioavailability.
Properties
IUPAC Name |
N-[2-[4-[2-(4-ethoxyphenoxy)acetyl]piperazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O6.ClH/c1-2-30-19-4-6-20(7-5-19)31-16-23(28)27-13-11-26(12-14-27)10-9-25-24(29)18-3-8-21-22(15-18)33-17-32-21;/h3-8,15H,2,9-14,16-17H2,1H3,(H,25,29);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPSHCVGWCDJKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CCNC(=O)C3=CC4=C(C=C3)OCO4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(2-(4-ethoxyphenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Core: This step often starts with the cyclization of catechol derivatives with appropriate reagents to form the benzo[d][1,3]dioxole structure.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an activated intermediate.
Attachment of the Ethoxyphenoxy Group: This step involves the reaction of an ethoxyphenol derivative with an acyl chloride or similar reagent to form the ethoxyphenoxyacetyl intermediate.
Final Coupling and Hydrochloride Formation: The final step involves coupling the intermediate compounds under controlled conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its diverse functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of piperazine derivatives with various biological targets, including enzymes and receptors.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with multiple biological pathways, making it a candidate for drug discovery.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(4-(2-(4-ethoxyphenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to and modulate the activity of various receptors. The benzo[d][1,3]dioxole core can interact with enzymes, potentially inhibiting their activity and affecting metabolic pathways.
Comparison with Similar Compounds
Substituent-Driven NMR Profile Differences
Evidence from NMR studies () highlights that regions A (positions 39–44) and B (positions 29–36) exhibit distinct chemical shifts compared to analogs like compounds 1 and 7, which share a benzo[d][1,3]dioxole core but differ in piperazine substituents.
Table 1: Key Substituents and NMR Regions of Comparison
Molecular Networking and MS/MS Fragmentation Patterns
Using molecular networking (), the target compound would likely cluster with other benzodioxole-piperazine derivatives due to shared parent ion fragmentation patterns. A high cosine score (>0.8) might link it to analogs like N-(4-acetylphenyl)-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (), which shares a carboxamide backbone but differs in heterocyclic substituents .
Pharmacological Potential vs. Piperazine-Based Antagonists
Piperazine-containing compounds, such as D3 receptor antagonists (), often exhibit high receptor affinity. While the target compound’s ethoxyphenoxy group may sterically hinder receptor binding compared to smaller substituents (e.g., 2-methoxyphenyl in ), its extended ethyl chain could enhance penetration into hydrophobic binding pockets .
Table 2: Piperazine-Based Ligands and Key Features
ADMET and Solubility Predictions
Equation-based models () suggest that log k coefficients for the target compound’s solubility may align with bulkier piperazine derivatives. Its hydrochloride form likely improves aqueous solubility over neutral analogs like N-(4-carbamoylphenyl)furan-3-carboxamide (), which lacks ionizable groups .
Challenges in Lumping Strategies
While lumping strategies () group compounds with shared cores (e.g., benzodioxole or piperazine), the target compound’s unique substituents in regions A and B () may result in divergent physicochemical or biological behaviors, limiting the accuracy of lumped models .
Biological Activity
N-(2-(4-(2-(4-ethoxyphenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety, a piperazine ring, and an ethoxyphenoxyacetyl group. This unique combination may contribute to its biological activity, particularly in terms of receptor interactions and metabolic stability.
Antioxidant Activity
Research has indicated that compounds with similar structural features to this compound exhibit significant antioxidant properties. For instance, a related compound demonstrated moderate antioxidant activity with an IC50 value of 86.3 μM in DPPH-scavenging assays, suggesting potential protective effects against oxidative stress .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. In studies involving derivatives of similar compounds, notable antibacterial activity was observed against various pathogens. For example, certain derivatives exhibited EC50 values as low as 15 μg/ml against Xanthomonas oryzae, indicating strong efficacy . This suggests that the target compound may possess similar or enhanced antimicrobial effects.
In Vitro Studies
Recent studies have focused on the in vitro biological activities of structurally related compounds. For instance:
| Compound | Activity Type | IC50/EC50 Value | Reference |
|---|---|---|---|
| Compound A | Antioxidant | 86.3 μM | |
| Compound B | Antibacterial (Xanthomonas axonopodis) | 22 μg/ml | |
| Compound C | Antibacterial (Xanthomonas oryzae) | 15 μg/ml |
These findings highlight the potential for this compound to exhibit similar or enhanced biological activities.
Q & A
Q. What are the critical considerations for optimizing the synthesis of this compound to ensure high yield and purity?
- Methodological Answer : The synthesis involves coupling the benzo[d][1,3]dioxole-5-carboxamide moiety with a substituted piperazine intermediate. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or dichloromethane) are preferred for nucleophilic substitution reactions involving the piperazine ring .
- Temperature control : Reactions are typically conducted at 40–60°C to balance reactivity and minimize side-product formation .
- Purification : Recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures ≥95% purity .
- Design of Experiments (DoE) : Statistical methods like factorial design can optimize reaction parameters (e.g., molar ratios, time) to maximize yield .
Q. How can researchers confirm the structural integrity of the compound post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the presence of the ethoxyphenoxyacetyl group (δ 1.35–1.45 ppm for CH₃, δ 4.05–4.15 ppm for OCH₂) and benzo[d][1,3]dioxole moiety (δ 5.95–6.05 ppm for methylenedioxy) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak ([M+H]⁺) with a mass accuracy of <5 ppm .
- X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities in the piperazine-ethyl linkage .
Q. What analytical techniques are recommended for assessing the compound’s stability under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate samples at 25°C/60% RH and 40°C/75% RH for 4 weeks. Monitor degradation via HPLC with a C18 column (gradient: 0.1% TFA in water/acetonitrile) .
- Mass Balance Studies : Compare initial and post-storage purity to identify degradation pathways (e.g., hydrolysis of the acetylpiperazine group) .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced receptor binding affinity?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions between the compound’s piperazine-ethyl group and target receptors (e.g., dopamine D3 receptors). Focus on hydrogen bonding with the carboxamide and hydrophobic interactions with the ethoxyphenoxy group .
- Quantum Mechanical (QM) Calculations : Assess the energy barrier for conformational changes in the piperazine ring using Gaussian09 at the B3LYP/6-31G* level .
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified ethoxy or methylenedioxy groups and correlate steric/electronic properties with in vitro binding data .
Q. What strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values) across studies?
- Methodological Answer :
- Standardized Assay Conditions : Control variables such as buffer pH (7.4 vs. 7.0), temperature (25°C vs. 37°C), and salt concentration (e.g., 150 mM NaCl) to minimize variability .
- Orthogonal Validation : Confirm receptor binding using both radioligand displacement (e.g., [³H]spiperone for D2-like receptors) and functional assays (e.g., cAMP inhibition) .
- Meta-Analysis : Apply statistical tools (e.g., R or Python’s SciPy) to aggregate data from multiple studies and identify outliers or confounding factors .
Q. How can researchers optimize the compound’s pharmacokinetic profile for in vivo studies?
- Methodological Answer :
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or carboxyl) to reduce logP values, improving aqueous solubility. Measure partition coefficients using shake-flask (octanol/water) .
- Metabolic Stability Assays : Incubate the compound with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS. Modify the ethoxy group to block CYP450-mediated oxidation .
- Plasma Protein Binding (PPB) : Use ultrafiltration or equilibrium dialysis to assess PPB. High binding (>90%) may necessitate dosage adjustments in animal models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
